3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde
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Overview
Description
3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C17H18O4 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of an ethoxy group, a phenoxyethoxy group, and a benzaldehyde moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and phenoxyethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: Formation of 3-ethoxy-4-(2-phenoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of probes for imaging and diagnostic purposes .
Medicine: Although not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. It plays a role in the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and polymers .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The ethoxy and phenoxyethoxy groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
- 3-Ethoxy-4-hydroxybenzaldehyde
- 2-Phenoxyethanol
- 4-(2-Phenoxyethoxy)benzaldehyde
Comparison: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde is unique due to the presence of both ethoxy and phenoxyethoxy groups attached to the benzaldehyde core. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-17-12-14(13-18)8-9-16(17)21-11-10-20-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSJLIAEAVRBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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